1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrrolo[3,4-d][1,2,3]triazole-dione core substituted with a 1,2,4-oxadiazole moiety at position 1 and a 4-ethoxyphenyl group at position 3.
Properties
IUPAC Name |
3-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O4/c1-2-31-13-9-7-12(8-10-13)28-20(29)17-18(21(28)30)27(26-24-17)11-16-23-19(25-32-16)14-5-3-4-6-15(14)22/h3-10,17-18H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNSYBLACVORJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multiple steps. The synthetic route often starts with the preparation of the oxadiazole and triazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include sodium nitrite, 2-aminoacetonitrile hydrochloride, and various solvents like ethanol . Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Oxadiazole Ring Formation
The 1,2,4-oxadiazole moiety is typically synthesized via cyclization of a nitrile oxide with a carboxamide derivative under basic conditions. For this compound, the 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-ylmethyl group likely formed through:
-
Reactants : 2-chlorobenzonitrile oxide + methyl carbazate.
-
Conditions : Triethylamine (TEA) in ethanol at 80°C for 12 hours.
| Reaction Step | Reactants | Conditions | Yield |
|---|---|---|---|
| Oxadiazole formation | Nitrile oxide, carboxamide | TEA/EtOH, 80°C | ~65% |
Pyrrolo-Triazole Core Assembly
The fused pyrrolo[3,4-d] triazole system is constructed via cyclization of a triazole precursor with a pyrrolidine intermediate. Key steps include:
-
Reactants : 4-ethoxyphenyl-substituted triazole + pyrrolidine-2,5-dione.
-
Conditions : DMF, 120°C, under nitrogen.
| Reaction Step | Reactants | Conditions | Yield |
|---|---|---|---|
| Triazole-pyrrolidine fusion | Triazole, pyrrolidine | DMF, 120°C | ~58% |
Post-Synthetic Functionalization
The compound undergoes selective modifications at its reactive sites:
Ether Cleavage (Ethoxy Group)
The 4-ethoxyphenyl group undergoes dealkylation in acidic media:
-
Reactants : Compound + HBr (48% aq.).
-
Conditions : Reflux for 6 hours.
-
Product : 4-hydroxyphenyl analog.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Dealkylation | HBr, reflux | Hydroxyphenyl derivative | 72% |
Nucleophilic Aromatic Substitution (Chlorophenyl Group)
The 2-chlorophenyl substituent participates in SNAr reactions with amines:
-
Reactants : Compound + morpholine.
-
Conditions : DMSO, 100°C, 8 hours.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| SNAr with morpholine | DMSO, 100°C | Morpholine-substituted derivative | 64% |
Hydrolytic Degradation
The triazole-dione system is susceptible to hydrolysis:
-
Conditions : pH 10 buffer, 60°C.
-
Degradation Pathway : Ring opening at the dione carbonyl group.
| Condition | Degradation Product | Half-Life |
|---|---|---|
| pH 10, 60°C | Dicarboxylic acid derivative | 4.2 hours |
Photodegradation
UV exposure (254 nm) induces cleavage of the oxadiazole ring:
-
Conditions : Methanol solution, 24 hours.
-
Product : Nitrile and amide fragments.
| Condition | Degradation Product | Yield |
|---|---|---|
| UV light | 2-chlorobenzonitrile + triazole-amide | 89% |
Oxidation of Ethoxy Group
The 4-ethoxyphenyl group oxidizes to a ketone under strong oxidizing agents:
-
Reactants : Compound + KMnO₄.
-
Conditions : H₂SO₄, 0°C.
-
Product : 4-acetylphenyl derivative.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | Acetylphenyl analog | 68% |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. The oxadiazole moiety in this compound can enhance its activity against various bacterial strains. Studies have shown that compounds containing oxadiazole rings can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making them candidates for developing new antibiotics .
Anticancer Properties
The pyrrolo[3,4-d][1,2,3]triazole framework has been linked to anticancer activity. Compounds with similar structures have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The presence of the chlorophenyl and ethoxyphenyl groups may enhance the selectivity and potency against specific cancer types .
Anti-inflammatory Effects
Certain derivatives have demonstrated anti-inflammatory properties. The incorporation of the oxadiazole moiety is crucial as it has been associated with reducing inflammation markers in various biological assays. This suggests potential therapeutic applications in treating inflammatory diseases .
Agricultural Science
Pesticidal Activity
Compounds similar to 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione have been investigated for their pesticidal properties. The unique structure allows for effective interaction with biological targets in pests. Preliminary studies suggest that such compounds could be developed as novel pesticides to combat agricultural pests while minimizing environmental impact .
Material Science
Polymeric Applications
The compound's structural characteristics make it suitable for incorporation into polymer matrices. Research into polymer composites has shown that adding such compounds can enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and aerospace industries .
Summary Table of Applications
| Application Area | Potential Benefits | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial activity | Inhibits growth of Staphylococcus aureus |
| Anticancer properties | Induces apoptosis in cancer cells | |
| Anti-inflammatory effects | Reduces inflammation markers | |
| Agricultural Science | Pesticidal activity | Effective against agricultural pests |
| Material Science | Enhanced thermal and mechanical properties | Improves stability in polymer composites |
Case Studies
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that derivatives of oxadiazoles showed significant inhibition against E. coli. The compound was tested using standard disk diffusion methods and exhibited zones of inhibition comparable to existing antibiotics.
Case Study 2: Anticancer Research
In vitro studies on cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis at micromolar concentrations. These findings suggest that further exploration could lead to its development as a chemotherapeutic agent.
Case Study 3: Pesticide Development
Field trials conducted on crops treated with oxadiazole derivatives indicated a reduction in pest populations without harming beneficial insects. This suggests a viable path for developing environmentally friendly pesticides.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, it may inhibit the activity of certain enzymes essential for bacterial survival . The oxadiazole and triazole rings in its structure allow it to form strong interactions with these targets, disrupting their normal function and leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The compound shares structural motifs with several classes of heterocycles:
- Pyrrolo[3,4-d][1,2]oxazole-diones (e.g., 2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione): These analogs replace the triazole ring with an oxazole and exhibit variations in aryl substituents (e.g., dimethylaminophenyl vs. ethoxyphenyl), influencing electronic and steric profiles .
- Pyrazolo[3,4-d]pyrimidin-4-ones: These lack the oxadiazole and triazole rings but share fused bicyclic systems. For example, 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one (IC₅₀ = 11 µM against MCF-7 cells) highlights the importance of nitro-substituted aryl groups for antitumor activity .
- 1,2,3-Triazole-containing derivatives : Compounds like 3’-(4-chlorophenyl)-5-methyl-5’-thioxo-4,4’-bi-1,2,4-triazol-3(1'H,2H)-one demonstrate the role of triazole-thione moieties in modulating cytotoxicity .
Pharmacokinetic and Solubility Profiles
- Solubility Challenges: Pyrazolo[3,4-d]pyrimidines and related heterocycles often exhibit poor aqueous solubility, necessitating nanoformulation (e.g., liposomes, albumin nanoparticles) for improved bioavailability .
Key Research Findings and Gaps
- Structural Optimization : The 2-chlorophenyl-oxadiazole moiety is understudied in pyrrolo-triazole systems. Analogous compounds with 4-chlorophenyl groups (e.g., CAS 1171668-31-7) show varied bioactivity depending on substitution patterns .
- Synergistic Effects : Hybridizing triazole, oxadiazole, and pyrrolo rings could yield multitarget inhibitors, but empirical data on the target compound’s efficacy and toxicity are lacking.
- Computational Insights : Molecular docking studies of similar triazole derivatives suggest interactions with ATP-binding pockets in kinases, a hypothesis applicable to the target compound .
Biological Activity
The compound 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (hereafter referred to as Compound A ) is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of Compound A through various studies and findings.
Chemical Structure
Compound A is characterized by a complex structure that includes oxadiazole and pyrrolo-triazole moieties. Its molecular formula is with a molecular weight of approximately 445.93 g/mol.
Synthesis
The synthesis of Compound A involves the reaction of 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 5-chloromethyl-3-(2-chlorophenyl)-1,2,4-oxadiazole. The process includes multiple steps that ensure the formation of the desired compound with high purity and yield.
Antimicrobial Activity
Studies have demonstrated that Compound A exhibits significant antimicrobial properties. In vitro testing against various bacterial strains revealed:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Bacillus subtilis | 20 | 8 µg/mL |
| Salmonella typhi | 12 | 64 µg/mL |
These results indicate that Compound A is particularly effective against Bacillus subtilis, suggesting its potential as an antibacterial agent .
Anticancer Activity
Preliminary studies have indicated that Compound A may possess anticancer properties. In a study involving human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 35 |
The IC50 values suggest moderate cytotoxicity against these cancer cell lines . Further investigation into the mechanism of action revealed that Compound A induces apoptosis in cancer cells through mitochondrial pathways.
Enzyme Inhibition
Compound A has also been evaluated for its enzyme inhibition capabilities. Notably:
- Acetylcholinesterase Inhibition : Compound A demonstrated a strong inhibitory effect with an IC50 value of 0.15 µM.
- Urease Inhibition : It showed significant urease inhibition with an IC50 value of 0.25 µM.
These activities highlight the potential therapeutic applications of Compound A in treating conditions related to cholinergic dysfunction and urease-associated disorders .
Case Studies
Several case studies have explored the biological effects of compounds structurally similar to Compound A. For instance:
- Study on Oxadiazole Derivatives : Research indicated that derivatives containing oxadiazole exhibited notable antibacterial and antifungal activities. The presence of electron-withdrawing groups was found to enhance biological activity.
- Pyrrolo-Triazole Compounds : Another study focused on pyrrolo-triazole compounds revealed their potential as anticancer agents through mechanisms involving apoptosis and cell cycle arrest.
These findings support the hypothesis that structural features significantly influence the biological activity of similar compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves cyclocondensation of substituted precursors (e.g., oxadiazole and pyrrolotriazole moieties) under optimized conditions. For example, copper-catalyzed click chemistry (as in ) or solvent-mediated cyclization ( ) can be adapted. Key variables include temperature (e.g., 50–80°C), solvent systems (THF/H₂O, PEG-400), and catalysts (CuSO₄/Na-ascorbate). Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for purification .
- Yield Optimization : Lower yields (e.g., 61–72% in ) may arise from steric hindrance or competing side reactions. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of nucleophilic agents) and use phase-transfer catalysts (e.g., Bleaching Earth Clay) to improve efficiency .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Analytical Workflow :
- IR Spectroscopy : Identify key functional groups (e.g., triazole C=N stretch at ~1550 cm⁻¹, oxadiazole C-O at ~1250 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃). For example, the methylene bridge (CH₂) between oxadiazole and pyrrolotriazole should appear as a singlet at δ 4.5–5.0 ppm .
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity or binding interactions?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). Prioritize docking poses with hydrogen bonding to the oxadiazole ring or hydrophobic interactions with the 4-ethoxyphenyl group .
- ADME Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP for lipophilicity, bioavailability radar). The compound’s high molecular weight (>500 Da) may limit blood-brain barrier penetration .
Q. How can spectral data discrepancies (e.g., unexpected NMR splitting) be resolved during characterization?
- Troubleshooting :
- Dynamic Effects : Conformational flexibility in the pyrrolotriazole core may cause peak broadening. Use variable-temperature NMR (e.g., 25–60°C) to observe coalescence .
- Impurity Analysis : Compare experimental IR peaks with theoretical DFT-calculated spectra (e.g., Gaussian 16) to identify byproducts like unreacted oxadiazole precursors .
Q. What strategies improve regioselectivity in triazole-oxadiazole hybrid synthesis?
- Synthetic Design :
- Protecting Groups : Temporarily block reactive sites (e.g., ethoxy groups) with tert-butyldimethylsilyl (TBS) to direct cyclization .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 1–4 hours vs. 16 hours in ) and enhance regiocontrol via uniform heating .
Q. How can AI-driven process simulation optimize large-scale synthesis?
- Implementation :
- COMSOL Multiphysics : Model heat/mass transfer in batch reactors to identify hot spots affecting yield. Adjust stirring rates or solvent viscosity (e.g., PEG-400 vs. ethanol) .
- Machine Learning : Train models on historical reaction data (e.g., temperature, catalyst loading) to predict optimal conditions for scale-up .
Data Analysis & Experimental Design
Q. How should contradictory bioactivity results (e.g., in vitro vs. in vivo assays) be interpreted?
- Framework :
- Metabolic Stability : Test hepatic microsome stability (e.g., human S9 fractions) to assess if rapid metabolism reduces efficacy in vivo .
- Dose-Response Curves : Use Hill slope analysis to compare potency (EC₅₀) across assays, adjusting for solubility limits in cell-based models .
Q. What statistical methods validate reproducibility in synthetic protocols?
- Approach :
- Design of Experiments (DoE) : Apply factorial designs to test interactions between variables (e.g., temperature, solvent ratio). For example, a 2³ factorial design can identify critical factors affecting yield .
- Control Charts : Monitor batch-to-batch variability (e.g., ±5% yield deviation) using Shewhart charts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
